2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2S/c1-5-32-24-23(17(4)30-32)29-26(31(25(24)34)14-18-6-10-20(27)11-7-18)35-15-22(33)28-21-12-8-19(9-13-21)16(2)3/h6-13,16H,5,14-15H2,1-4H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXPSPSUWWRQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that exhibits significant biological activities. This article provides an overview of its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 479.6 g/mol. Its structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a thioether linkage and an acetamide functional group enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H26FN5O2S |
| Molecular Weight | 479.6 g/mol |
| Structural Features | Pyrazolo[4,3-d]pyrimidine core, thioether linkage, acetamide group |
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, studies have reported IC50 values for COX-1 and COX-2 inhibition in the nanomolar range:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
|---|---|---|
| Pyrazolo[4,3-d]pyrimidine Derivative | 30 | 25 |
Anticancer Activity
The compound also shows promise in cancer therapy. Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting pathways involved in tumor growth. For example, similar pyrazolo derivatives have demonstrated efficacy against ovarian cancer by inhibiting aldehyde dehydrogenase (ALDH) isoforms:
| Cancer Type | Targeted Pathway | Inhibition Effect |
|---|---|---|
| Ovarian Cancer | ALDH1A Isoforms | Significant |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorobenzyl and ethyl groups can enhance or diminish its efficacy. For instance, altering substituents on the pyrazole ring has been shown to significantly affect binding affinity and selectivity towards biological targets.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions that integrate green chemistry principles to minimize environmental impact. Recent studies have highlighted efficient synthetic routes that yield high-purity products suitable for biological testing.
Case Studies
- In Vivo Studies : Animal models have demonstrated the anti-inflammatory effects of similar compounds in reducing edema and pain associated with arthritis.
- Cell Line Studies : In vitro assays using cancer cell lines have shown that the compound can induce apoptosis and inhibit proliferation at micromolar concentrations.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, typically starting with condensation of pyrazolo-pyrimidinone precursors with thioacetamide derivatives. Key steps include:
- Refluxing in polar aprotic solvents (e.g., DMF or DMSO) to facilitate nucleophilic substitution at the thioether position .
- Chromatographic purification (silica gel or HPLC) to isolate the product, with yields optimized by controlling reaction time and stoichiometric ratios of reactants .
- Spectroscopic validation (¹H/¹³C NMR, LC-MS) to confirm structural integrity and purity >95% .
Q. Which spectroscopic and computational methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR): Assign peaks for the pyrazolo-pyrimidinone core (δ 1.2–1.4 ppm for ethyl groups, δ 7.2–7.8 ppm for aromatic protons) and acetamide moiety (δ 2.0–2.2 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
- Density Functional Theory (DFT): Validate electronic properties and optimize geometry using software like Gaussian .
Q. How should initial biological activity screening be designed for this compound?
- In vitro assays: Test against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors. Use IC₅₀ determinations with ATP-competitive binding assays .
- Solubility profiling: Employ molarity calculators to prepare stock solutions in DMSO, followed by dilution in PBS or cell culture media .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Dose-response reevaluation: Test activity across a broader concentration range (e.g., 1 nM–100 µM) to account for assay-specific sensitivity .
- Target redundancy analysis: Use CRISPR-based gene knockout models to confirm target specificity if off-target effects are suspected .
- Meta-analysis: Compare data with structurally analogous compounds (e.g., N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-pyrrolo-pyrimidin)acetamide) to identify conserved structure-activity relationships (SAR) .
Q. How can computational modeling guide SAR studies for this compound?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinase domains. Prioritize residues (e.g., hinge region Lys/Met) for mutagenesis validation .
- Free energy perturbation (FEP): Quantify the impact of substituent modifications (e.g., fluorobenzyl vs. furanmethyl) on binding affinity .
- ADMET prediction: Apply tools like SwissADME to optimize logP (<5) and topological polar surface area (TPSA >80 Ų) for improved bioavailability .
Q. What experimental and computational approaches are critical for optimizing reaction scalability?
- Process intensification: Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., thioether formation) .
- Catalyst screening: Test Pd/C or Ni-based catalysts for hydrogenation steps to reduce byproducts .
- Machine learning: Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations for yield improvement .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
